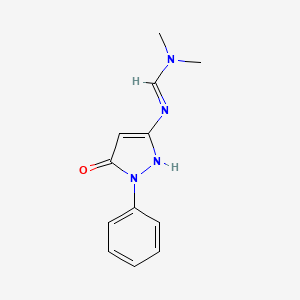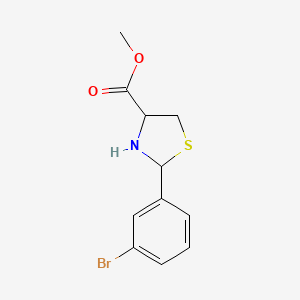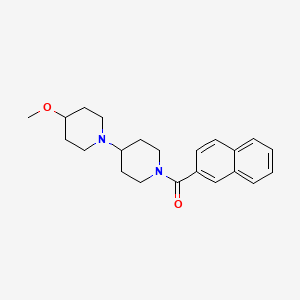
N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a pyrazole ring, and an imidoformamide moiety, making it a molecule of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .
Mode of Action
N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide interacts with its targets by inhibiting their enzymatic activity . It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction results in changes in the biochemical processes regulated by these enzymes .
Biochemical Pathways
The inhibition of alkaline phosphatases by N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide affects several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of monophosphate esters to alcohol and inorganic phosphate, playing a role in phosphate metabolism . By inhibiting these enzymes, the compound can disrupt phosphate metabolism, leading to downstream effects on bone mineralization and lipid metabolism .
Result of Action
The molecular and cellular effects of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide’s action are primarily related to its inhibition of alkaline phosphatases. By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, potentially leading to changes in bone mineralization and lipid metabolism .
Biochemical Analysis
Biochemical Properties
This compound has potential biological applications and has been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . It has also been tested for its inhibitory potential against recombinant human and rat ecto-5′-nucleotidases .
Cellular Effects
It has been shown to have potential to bind nucleotide protein targets , suggesting that it may influence cell function by interacting with these targets.
Molecular Mechanism
It has been shown to have good binding interaction with targeted amino acids , suggesting that it may exert its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
It has been reported that the compound and its metal complexes are stable at room temperature .
Metabolic Pathways
Given its potential to bind nucleotide protein targets , it may be involved in pathways related to nucleotide metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar quantities. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of pyrazole derivatives.
Scientific Research Applications
N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
- Sodium {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Uniqueness
N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide is unique due to its specific structural features, including the imidoformamide moiety and the substitution pattern on the pyrazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-N'-(3-oxo-2-phenyl-1H-pyrazol-5-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(2)9-13-11-8-12(17)16(14-11)10-6-4-3-5-7-10/h3-9,14H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJXKHZLXNXFA-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)N(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)N(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2590846.png)

![ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2590848.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide](/img/structure/B2590850.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2590854.png)

![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2590857.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B2590860.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)
